Hypocrellin a
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Overview
Description
Hypocrellin A is a natural perylenequinone pigment isolated from the fruiting bodies of the parasitic fungus Shiraia bambusicola, which grows on bamboo. This compound has been traditionally used in Chinese medicine to treat various ailments, including rheumatic pain, stomachache, vitiligo, and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypocrellin A can be synthesized through various methods, including submerged fermentation of Shiraia bambusicola. The addition of urea to the fermentation process has been shown to significantly enhance the production of this compound. For instance, adding 40 g/L of urea 12 hours into the fermentation process can result in a final production of 46.7 ± 8.2 mg/L .
Industrial Production Methods: Industrial production of this compound typically involves the submerged cultivation of Shiraia bambusicola. This method is preferred due to its efficiency and scalability. The fermentation process is carefully controlled to optimize the yield of this compound, with factors such as temperature, pH, and nutrient availability being closely monitored .
Chemical Reactions Analysis
Types of Reactions: Hypocrellin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products: The major products formed from these reactions include various derivatives of this compound, which have been shown to possess enhanced photodynamic properties and improved solubility .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Hypocrellin A involves its ability to generate reactive oxygen species upon exposure to light. These reactive oxygen species cause oxidative damage to cellular components, leading to cell death. The compound targets various molecular pathways, including the mitochondrial signaling pathway, which plays a crucial role in apoptosis (programmed cell death) . Additionally, this compound has been shown to inhibit protein kinase C, further contributing to its antitumor and antiviral activities .
Comparison with Similar Compounds
Hypocrellin A is part of a family of natural perylenequinones, which include Hypocrellin B, Hypocrellin C, and Hypocrellin D. These compounds share a similar core structure but differ in their side chains and functional groups . Compared to its analogs, this compound has been found to have superior photodynamic properties, making it a more effective photosensitizer in photodynamic therapy . Other similar compounds include cercosporin, another perylenequinone with similar photodynamic properties .
Properties
CAS No. |
77029-83-5 |
---|---|
Molecular Formula |
C30H26O10 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(12R,13S)-12-acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione |
InChI |
InChI=1S/C30H26O10/c1-10(31)25-24-22-16-11(9-30(25,2)36)28(39-5)26(34)17-12(32)7-14(37-3)19(21(16)17)20-15(38-4)8-13(33)18(23(20)22)27(35)29(24)40-6/h7-8,25,34-36H,9H2,1-6H3/t25-,30+/m1/s1 |
InChI Key |
VANSZAOQCMTTPB-RNAHPLFWSA-N |
SMILES |
CC(=O)C1C2=C3C4=C(CC1(C)O)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC |
Isomeric SMILES |
CC(=O)[C@@H]1C2=C3C4=C(C[C@]1(C)O)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC |
Canonical SMILES |
CC(=O)C1C2=C3C4=C(CC1(C)O)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC |
Appearance |
Red powder |
Key on ui other cas no. |
77029-83-5 |
Synonyms |
hypocrellin hypocrellin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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